molecular formula C18H22FNO3S B2377933 Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797893-20-9

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2377933
CAS No.: 1797893-20-9
M. Wt: 351.44
InChI Key: OJWTZSZIDHNDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a cyclohexene ring linked to a piperidinylmethanone scaffold substituted with a 4-fluorophenyl sulfonyl group.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S/c19-15-8-10-16(11-9-15)24(22,23)17-7-4-12-20(13-17)18(21)14-5-2-1-3-6-14/h1-2,8-11,14,17H,3-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWTZSZIDHNDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC=CC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine

The introduction of the 4-fluorophenylsulfonyl group to piperidine follows established sulfonamide synthesis protocols. Piperidine is treated with 4-fluorophenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine in dichloromethane at 0–25°C. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, yielding the sulfonylated intermediate.

Piperidine + 4-Fluorophenylsulfonyl chloride → 3-((4-Fluorophenyl)sulfonyl)piperidine  

Optimization Note : Prolonged reaction times (>12 hours) and stoichiometric base (1.2–1.5 equivalents) minimize di-sulfonylation byproducts.

Purification and Isolation

Crude product isolation involves quenching with ice water, followed by extraction with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from isopropanol yields the purified sulfonamide.

Preparation of Cyclohex-3-en-1-ylmethanone

Friedel-Crafts Acylation

Cyclohexene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) in dichloromethane at 0°C. This generates cyclohex-3-en-1-ylmethanone via electrophilic aromatic substitution:

Cyclohexene + Acetyl chloride → Cyclohex-3-en-1-ylmethanone  

Challenge : Competing polymerization of cyclohexene necessitates low temperatures and short reaction times (<2 hours).

Alternative Route: Oxidation of Alcohol Precursors

Cyclohex-3-en-1-ylmethanol can be oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. The latter offers milder conditions (room temperature, 1–2 hours) with higher yields (>85%).

Coupling Strategies for Methanone Bridge Formation

Nucleophilic Acyl Substitution

Activation of cyclohex-3-en-1-ylmethanone as an acyl chloride (via thionyl chloride) enables reaction with 3-((4-fluorophenyl)sulfonyl)piperidine. The process employs anhydrous dichloromethane and catalytic DMAP at reflux (40°C, 6–8 hours):

Cyclohex-3-en-1-ylmethanoyl chloride + 3-((4-Fluorophenyl)sulfonyl)piperidine → Target Compound  

Yield Optimization : Slow addition of acyl chloride (1.1 equivalents) prevents over-acylation.

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates the ketone carbonyl, facilitating coupling with the piperidine sulfonamide. In acetonitrile under reflux (82°C, 3 hours), CDI (1.2 equivalents) generates an imidazolide intermediate, which reacts with the piperidine nucleophile:

Cyclohex-3-en-1-ylmethanone + CDI → Imidazolide Intermediate → Target Compound  

Advantage : CDI avoids harsh acidic conditions, preserving the cyclohexenyl double bond.

Reaction Optimization and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (acetonitrile, DMF) enhance CDI-mediated coupling yields.
  • Chlorinated solvents (dichloromethane) favor Friedel-Crafts acylation but require rigorous drying to prevent hydrolysis.

Temperature and Time

  • Lower temperatures (0–25°C) suppress side reactions during sulfonylation.
  • Extended reflux (>6 hours) improves CDI coupling efficiency but risks decomposition of the sulfonamide.

Byproduct Mitigation

  • Di-sulfonylated piperidine : Controlled stoichiometry (1:1 sulfonyl chloride:piperidine) and excess base minimize this byproduct.
  • Olefin isomerization : Use of radical inhibitors (e.g., BHT) during coupling preserves the cyclohexenyl structure.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 2H, ArH), 7.20–7.12 (m, 2H, ArH), 5.55–5.45 (m, 1H, CH=CH), 3.80–3.60 (m, 2H, Piperidine-H), 3.10–2.90 (m, 2H, Piperidine-H), 2.70–2.50 (m, 1H, COCH), 2.20–1.80 (m, 6H, Cyclohexenyl-H).
  • IR (cm⁻¹) : 1680 (C=O), 1320, 1150 (SO₂), 1640 (C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl sulfonyl group could play a key role in binding to these targets, while the piperidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with several derivatives documented in the evidence, differing primarily in substituent groups and stereochemistry. Key comparisons include:

a) Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone ()
  • Key Differences: Substituent on Piperidine: A 2-hydroxyethyl group replaces the 3-((4-fluorophenyl)sulfonyl) group. Molecular Weight: 237.34 g/mol (vs. estimated ~349 g/mol for the target compound). Commercial Status: Discontinued, suggesting challenges in synthesis or stability .
b) ((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone Hydrochloride ()
  • Key Differences: Stereochemistry: Chiral (1R,4R)-4-aminocyclohexyl group vs. the non-chiral cyclohexene in the target. Fluorination: 3,3-Difluoropiperidine introduces two fluorine atoms, likely improving bioavailability. Salt Form: Hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound. Molecular Weight: 282.76 g/mol (lower than the target’s estimated weight) .
c) Piperazine-Sulfonamide Derivatives ()
  • Key Differences :
    • Core Structure: Piperazine instead of piperidine, with sulfamoyl or benzhydryl substituents.
    • Melting Points: Ranged from 132°C to 230°C, reflecting varied crystallinity due to polar sulfonamide groups.
    • Synthesis Yields: Variable (exact values unspecified), with characterization via NMR and MS .

Pharmacological and Industrial Relevance

  • Target Compound : The 4-fluorophenyl sulfonyl group may enhance binding to sulfonylurea receptors or protease enzymes, though specific activity data are unavailable.
  • Compounds : Sulfamoyl derivatives are historically associated with diuretic or antimicrobial activity, suggesting divergent applications compared to the target .

Biological Activity

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, with the CAS number 1797893-20-9 and molecular formula C18_{18}H22_{22}FNO3_3S, has garnered attention in pharmaceutical research for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclohexene ring and a piperidine moiety substituted with a sulfonyl group. The following sections summarize the compound's biological activity, including its pharmacological profiles, case studies, and research findings.

Molecular Characteristics

PropertyValue
Common NameThis compound
CAS Number1797893-20-9
Molecular FormulaC18_{18}H22_{22}FNO3_3S
Molecular Weight351.4 g/mol

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of related compounds, showing that they could inhibit the production of pro-inflammatory cytokines in vitro. For instance, compounds with similar structures have demonstrated significant inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

Anticancer Activity

Recent investigations into the anticancer potential of fluorinated piperidine derivatives have shown promising results. This compound is hypothesized to induce apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways . For example, compounds containing sulfonamide groups have been reported to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .

Case Studies

  • In Vitro Studies : In one study, derivatives similar to this compound were tested against glioma cell lines. The results indicated that these compounds significantly reduced cell viability by inducing apoptosis and inhibiting cell proliferation through AMPK-independent pathways .
  • Animal Models : Another study focused on the anti-inflammatory effects of related compounds in rat models of arthritis. The results demonstrated that these compounds could effectively reduce inflammation and pain, suggesting their potential as therapeutic agents in inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Target Interactions

TargetEffect
iNOSInhibition
Apoptosis PathwaysInduction
Cell Cycle RegulatorsModulation

Q & A

Q. Q1. What are the optimal synthetic routes for Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a cyclohexenyl carbonyl chloride with a 3-((4-fluorophenyl)sulfonyl)piperidine precursor. Key steps include:

  • Nucleophilic acyl substitution : Reacting 3-((4-fluorophenyl)sulfonyl)piperidine with cyclohex-3-enecarbonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (reported up to 67% in analogous sulfonyl-piperidine methanones) .
  • Optimization : Adjusting reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) minimizes side products like dimerization or sulfonyl group hydrolysis .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the cyclohexene protons (δ 5.6–5.8 ppm, olefinic CH) and sulfonyl-attached piperidine protons (δ 3.1–3.8 ppm, N–CH₂). Fluorophenyl protons appear as a doublet (δ 7.2–7.8 ppm, J = 8.5 Hz) .
    • HRMS : Confirm molecular weight (e.g., m/z 407.12 [M+H]⁺ for C₁₉H₂₂FNO₃S) .
  • X-ray crystallography : Resolves stereochemistry of the cyclohexene ring and piperidine sulfonyl conformation .

Advanced Research Questions

Q. Q3. What molecular targets or pathways are implicated in the compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • Target hypothesis : The fluorophenyl sulfonyl group may inhibit kinases or sulfotransferases, while the piperidine moiety could modulate central nervous system (CNS) targets (e.g., sigma receptors) .
  • SAR strategies :
    • Analog synthesis : Replace the cyclohexene with other alicyclic groups (e.g., cyclopentyl) to assess steric effects.
    • Biological assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀) or inflammatory markers (COX-2 inhibition) .
    • Computational docking : Use AutoDock Vina to model interactions with putative targets like PI3Kγ or 5-lipoxygenase .

Q. Table 1: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (μM)Reference
T-08 (similar sulfonyl)CTD Phosphatase0.14
3-(4-Fluorophenyl) derivativeMCF-7 cells15.0

Q. Q4. How does the compound’s stereochemistry influence its physicochemical properties and bioavailability?

Methodological Answer:

  • LogP calculation : The cyclohexene ring increases hydrophobicity (predicted LogP ~3.2), while the sulfonyl group enhances solubility in polar solvents .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Bioactivity assays can then determine if one enantiomer dominates (e.g., >90% inhibition for R-configuration) .

Q. Q5. What strategies mitigate contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., doxorubicin) .
  • Validate purity : LC-MS (>98% purity) ensures observed activity is not due to impurities .
  • Meta-analysis : Compare data across >3 independent studies to identify outliers or concentration-dependent effects .

Experimental Design & Data Analysis

Q. Q6. How can molecular dynamics (MD) simulations elucidate the compound’s stability in biological systems?

Methodological Answer:

  • Protocol :
    • Parameterization : Use GAFF2 force field in AMBER to model the compound.
    • Solvation : Simulate in TIP3P water box (10 Å padding) and 0.15 M NaCl.
    • Trajectory analysis : Monitor sulfonyl-piperidine bond stability (RMSD <2.0 Å over 100 ns) and ligand-protein binding free energy (MM-PBSA) .

Q. Q7. What are the key degradation pathways under physiological conditions, and how can stability be improved?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Monitor by HPLC for breakdown products (e.g., free sulfonic acid).
    • Oxidative stress : Use H₂O₂ to test sulfonyl group resistance .
  • Stabilization : Co-crystallization with cyclodextrins or PEGylation of the piperidine nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.